

Fmoc-Tyr(tBu)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-Tyr(tBu)-OH	
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This technical guide provides an in-depth overview of **Fmoc-Tyr(tBu)-OH**, a critical building block in modern peptide synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, core applications, and provides experimental protocols for its use in solid-phase peptide synthesis (SPPS), with a particular focus on the generation of phosphopeptides for studying signal transduction pathways.

Core Properties of Fmoc-Tyr(tBu)-OH

Fmoc-Tyr(tBu)-OH, or N α -(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is a derivative of the amino acid L-tyrosine specifically designed for Fmoc-based solid-phase peptide synthesis. The key to its utility lies in its orthogonal protecting group strategy. The base-labile Fmoc group on the α -amino terminus allows for sequential peptide chain elongation, while the acid-labile tert-butyl (tBu) group on the tyrosine side chain's hydroxyl group prevents unwanted side reactions during synthesis.



Property	Value	Reference
CAS Number	71989-38-3	[1][2]
Molecular Formula	C28H29NO5	[1][2]
Molecular Weight	459.53 g/mol	[1][2]
Appearance	White to off-white solid	[1]

Applications in Research and Drug Development

Fmoc-Tyr(tBu)-OH is a cornerstone for the synthesis of peptides with broad applications in biochemistry and pharmaceutical research. The tert-butyl protected hydroxyl group is stable during the Fmoc deprotection steps but can be readily removed during the final cleavage from the resin, typically with trifluoroacetic acid (TFA). This ensures the integrity of the tyrosine residue throughout the synthesis.

Its primary applications include:

- Solid-Phase Peptide Synthesis (SPPS): It is a fundamental component for the synthesis of custom peptides for a wide range of research purposes.
- Drug Discovery: Fmoc-Tyr(tBu)-OH is instrumental in the synthesis of peptide-based therapeutics, where tyrosine residues are often crucial for biological activity and receptor binding.
- Synthesis of Phosphopeptides: Tyrosine phosphorylation is a key post-translational
 modification that governs numerous cellular signaling pathways. Peptides containing
 phosphotyrosine (pTyr) are invaluable tools for studying these pathways, particularly those
 involving Src Homology 2 (SH2) domains. While Fmoc-Tyr(tBu)-OH is used to introduce the
 tyrosine residue, subsequent phosphorylation or the use of pre-phosphorylated and
 protected tyrosine derivatives is necessary to generate phosphopeptides.

Experimental Protocols General Solid-Phase Peptide Synthesis (SPPS) Workflow



The following protocol outlines the manual solid-phase synthesis of a generic tripeptide, H-Gly-Ala-Tyr-OH, on Wang resin, demonstrating the use of **Fmoc-Tyr(tBu)-OH**.

Materials:

- Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution)
- Fmoc-Ala-OH
- Fmoc-Gly-OH
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- DMF (N,N-Dimethylformamide)
- 20% Piperidine in DMF
- Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

- Resin Preparation: Swell 200 mg of Fmoc-Tyr(tBu)-Wang resin in 5 mL of DMF in a fritted syringe reaction vessel for 30 minutes.
- Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes, then drain. Repeat this step once more. Wash the resin thoroughly with DMF (5 x 5 mL).
- Amino Acid Coupling (Alanine):
 - In a separate vial, dissolve Fmoc-Ala-OH (0.5 mmol), HBTU (0.49 mmol), and DIPEA (1.0 mmol) in 3 mL of DMF.
 - Allow the mixture to pre-activate for 5-10 minutes.
 - Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.



- Drain the coupling solution and wash the resin with DMF (5 x 5 mL). A Kaiser test can be performed to confirm complete coupling.
- Repeat Synthesis Cycle for Glycine: Repeat the Fmoc deprotection and amino acid coupling steps using Fmoc-Gly-OH.
- Final Fmoc Deprotection: After the final coupling, perform one last Fmoc deprotection as described in step 2.
- Resin Drying: Wash the resin with DCM and dry under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
- Cleavage and Deprotection:
 - Prepare 2 mL of the cleavage cocktail in a fume hood.
 - Add the cocktail to the dry peptide-resin and agitate for 2-3 hours.
 - Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
- Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether.
 Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by reverse-phase HPLC.

Synthesis of a Phosphopeptide Ligand for SH2 Domains

The synthesis of phosphopeptides for studying SH2 domain interactions often involves the use of a pre-phosphorylated and protected tyrosine derivative, such as Fmoc-Tyr(PO(OBzI)OH)-OH, within a standard Fmoc-SPPS protocol. The benzyl (BzI) protecting group on the phosphate is removed during the final TFA cleavage.

Key Considerations for Phosphopeptide Synthesis:

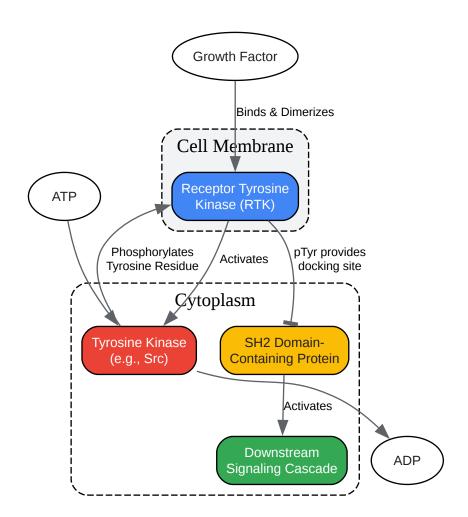
- Coupling Reagents: Uronium-based coupling reagents like HBTU or HATU are generally effective for coupling phosphorylated amino acids.
- Base: An increased excess of a non-nucleophilic base like DIPEA may be beneficial.



• Cleavage: Extended cleavage times with TFA may be necessary to ensure complete removal of the benzyl protecting groups from the phosphate.

Visualizing Workflows and Pathways General SPPS Workflow





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References

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- To cite this document: BenchChem. [Fmoc-Tyr(tBu)-OH: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557300#fmoc-tyr-tbu-oh-cas-number-and-molecular-weight]

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